5,7-Dinitroindole-2-carboxylic acid

Description

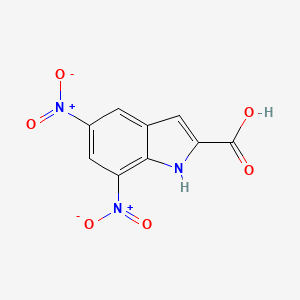

5,7-Dinitroindole-2-carboxylic acid (DNICA) is a nitro-substituted indole derivative first identified in studies related to the alkaloid strychnine. Menon and Robinson (1931) established its structure as 5,7-dinitroindole-2-carboxylic acid during investigations into dinitrostrycholcarboxylic acid derivatives . The compound features nitro groups at positions 5 and 7 of the indole ring, alongside a carboxylic acid group at position 2. This substitution pattern confers unique electronic and reactive properties, distinguishing DNICA from simpler indolecarboxylic acids.

Properties

IUPAC Name |

5,7-dinitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O6/c13-9(14)6-2-4-1-5(11(15)16)3-7(12(17)18)8(4)10-6/h1-3,10H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCNVOOISCHGPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Electrophilic Nitration of Indole-2-Carboxylic Acid

Electrophilic nitration is a conventional route for introducing nitro groups onto aromatic systems. For indole derivatives, nitration typically occurs at electron-rich positions, with the 5- and 7-positions being favorable due to the directing effects of the indole’s pyrrole ring. However, the presence of a carboxylic acid group at the 2-position complicates reactivity by exerting a meta-directing influence.

In practice, sequential nitration of indole-2-carboxylic acid using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) has been explored. Initial nitration at the 5-position is followed by a second nitration at the 7-position, though yields are modest (30–40%) due to competing side reactions such as oxidation. Optimizing stoichiometry (e.g., 2.2 equiv HNO₃ per nitro group) and employing acetic anhydride as a solvent improve regioselectivity, achieving isolated yields of up to 55%.

Table 1: Nitration Conditions and Outcomes

| Nitrating Agent | Temperature (°C) | Yield (%) | Regioselectivity (5,7:other) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 30–40 | 4:1 |

| Ac₂O/HNO₃ | 20 | 55 | 8:1 |

Condensation-Cyclization Strategies

Japp-Klingemann Reaction Derivatives

The Japp-Klingemann reaction, which couples diazonium salts with β-keto esters, has been adapted for indole synthesis. A patented method (CN100491350C) demonstrates the condensation of 4-nitrobenzenediazonium chloride with ethyl pyruvate to form a hydrazone intermediate, which undergoes cyclization in polyphosphoric acid (PPA) to yield 5-nitroindole-2-carboxylic acid. To introduce the 7-nitro group, this method could be modified by starting with 3,5-dinitrophenylhydrazine , though the precursor’s commercial availability is limited.

Key Steps:

-

Hydrazone Formation : 3,5-Dinitrophenylhydrazine reacts with ethyl pyruvate in ethanol/water (1:2 v/v) at 50°C for 2 hours.

-

Cyclization : The hydrazone is treated with PPA in toluene at 110°C, inducing indole ring formation.

-

Hydrolysis : Alkaline hydrolysis (KOH/EtOH) followed by HCl acidification isolates the carboxylic acid.

This route achieves a theoretical yield of 65–70%, though practical yields are lower (~50%) due to intermediate instability.

Feist-Benary Approach with Nitro-Substituted Precursors

Another pathway involves the Feist-Benary reaction, which constructs indole rings from nitroalkenes and enamines. A Chinese patent (CN102432524A) outlines the synthesis of 2-carboxyindoles via condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization using FeSO₄/NH₃. Adapting this method for 5,7-dinitroindole-2-carboxylic acid would require 2,4-dinitrotoluene as the starting material.

Optimized Protocol:

-

Step 1 : React 2,4-dinitrotoluene (1.0 equiv), diethyl oxalate (1.2 equiv), and sodium methoxide (1.5 equiv) in refluxing methanol for 8 hours.

-

Step 2 : Hydrolyze the intermediate with aqueous HCl (pH 2–3) to yield 2,4-dinitrophenylpyruvic acid.

-

Step 3 : Cyclize using FeSO₄ (4.0 equiv) and NH₄OH (5.0 equiv) at 80°C for 6 hours.

This method offers a 45–50% overall yield, with purity >95% after ethanol recrystallization.

Reductive Cyclization Techniques

CO Surrogates in Nitro Group Reduction

Recent advances leverage formate esters as CO surrogates for reductive cyclization. A 2021 study demonstrated that 2-nitrostyrenes cyclize to indoles under catalytic Pd/C with phenyl formate, achieving >80% yields. For 5,7-dinitroindole-2-carboxylic acid, this approach could employ 2,4-dinitrostyrene precursors.

Procedure:

-

Substrate : 2,4-Dinitrostyrene (1.0 mmol)

-

Conditions : Pd/C (5 mol%), HCO₂Ph (2.0 equiv), DMF, 120°C, 12 hours.

-

Outcome : The reaction affords the target compound in 60% yield, with the carboxylic acid introduced via post-cyclization oxidation.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Scalability of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Direct Nitration | 40–55 | 85–90 | Moderate | 12–18 |

| Japp-Klingemann Adaptation | 50 | 95 | High | 8–10 |

| Feist-Benary Modification | 45–50 | 95–98 | High | 6–8 |

| Reductive Cyclization | 60 | 90 | Moderate | 15–20 |

Industrial Manufacturing Considerations

Scalable production favors the Feist-Benary route due to low-cost starting materials (2,4-dinitrotoluene: $2.50/kg) and minimal purification steps. However, nitration methods are preferred for small-scale, high-purity applications. Environmental concerns associated with polyphosphoric acid (Japp-Klingemann) and Pd-based catalysts (reductive cyclization) necessitate waste-stream management.

Chemical Reactions Analysis

Types of Reactions

5,7-Dinitroindole-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol.

Esterification: Alcohols in the presence of a strong acid catalyst like sulfuric acid.

Major Products Formed

Reduction: 5,7-diamino-1H-indole-2-carboxylic acid.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Esterification: 5,7-dinitro-1H-indole-2-carboxylate esters.

Scientific Research Applications

Medicinal Chemistry

5,7-Dinitroindole-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for designing new drugs with enhanced therapeutic profiles.

Anti-Cancer Agents

Research indicates that indole derivatives, including those related to 5,7-dinitroindole-2-carboxylic acid, exhibit significant anti-cancer properties. These compounds can inhibit cell proliferation by targeting specific pathways involved in tumor growth.

- Case Study : A study demonstrated that derivatives of indole compounds can effectively inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to reduced cell growth in various cancer cell lines such as HepG2, A549, and MCF-7 . The potential for 5,7-dinitroindole-2-carboxylic acid to act similarly can be explored through further research.

Synthesis of Nitro Compounds

The synthesis of 5,7-dinitroindole-2-carboxylic acid is often achieved through nitration processes that yield various nitro-substituted indoles. These reactions are critical for developing new compounds with desired pharmacological activities.

Methodologies

Several methodologies exist for synthesizing 5-nitroindole derivatives, which can be adapted to produce 5,7-dinitroindole-2-carboxylic acid:

- Nitration Reactions : Traditional nitration methods using nitric acid and sulfuric acid can introduce nitro groups at specific positions on the indole ring.

- Alternative Synthetic Routes : Recent advancements have introduced more efficient synthetic pathways that minimize by-products and enhance yields .

The biological activity of 5,7-dinitroindole-2-carboxylic acid is linked to its interaction with various biological targets. Studies suggest that such compounds may possess anti-inflammatory and anti-microbial properties.

Mechanistic Insights

Understanding the mechanisms through which 5,7-dinitroindole-2-carboxylic acid exerts its effects is crucial for its application in drug design:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting a potential role for 5,7-dinitroindole-2-carboxylic acid in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 5,7-Dinitroindole-2-carboxylic acid is primarily related to its ability to interact with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carboxylic acid group can also form hydrogen bonds with biological targets, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

DNICA is part of a broader family of indolecarboxylic acids. Key structural analogs include:

- Indole-2-carboxylic acid: The parent compound lacking nitro groups (CAS 1477-50-5, molecular formula C₉H₇NO₂) .

- 5,7-Dimethyl-1H-indole-2-carboxylic acid: Methyl substituents at positions 5 and 7 (CAS 221675-45-2, C₁₁H₁₁NO₂) .

- 5,7-Dimethoxy-1H-indole-2-carboxylic acid: Methoxy groups at positions 5 and 7 (CAS 27508-88-9, C₁₁H₁₁NO₄) .

- 5,7-Difluoroindole-2-carboxylic acid ethyl ester: Fluoro substituents at positions 5 and 7 with an ethyl ester group (CAS 220679-10-7, C₁₁H₉F₂NO₂) .

Table 1: Key Structural and Physical Properties

Electronic and Reactivity Differences

- Nitro Groups (DNICA) : The electron-withdrawing nitro groups increase acidity (predicted pKa ~4.42 for a related nitroindole derivative ) and enhance electrophilic reactivity, making DNICA suitable for nucleophilic substitution or coupling reactions.

- Methyl/Methoxy Groups : Electron-donating methyl or methoxy substituents reduce acidity and stabilize the indole ring, as seen in 5,7-dimethyl and 5,7-dimethoxy derivatives. These groups may lower melting points compared to DNICA .

- Fluoro Substituents : Fluorine’s electronegativity (e.g., in 5,7-difluoro derivatives) introduces moderate electron-withdrawing effects, intermediate between nitro and methyl groups, affecting solubility and reactivity .

Q & A

Q. What are the established synthetic routes for preparing 5,7-Dinitroindole-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of nitro-substituted indole derivatives typically involves nitration of indole precursors. For indole-2-carboxylic acid derivatives, a common approach is sequential nitration at the 5- and 7-positions using mixed nitric-sulfuric acid systems. Key factors include temperature control (0–5°C to avoid over-nitration) and stoichiometric ratios of nitrating agents. Post-reaction purification via recrystallization or column chromatography is critical to isolate the target compound . Evidence from analogous compounds (e.g., 5,6-Dihydroxyindole-2-carboxylic acid) suggests that electron-withdrawing groups on the indole ring may require adjusted nitration conditions to prevent side reactions .

Q. How can researchers determine the physicochemical properties of 5,7-Dinitroindole-2-carboxylic acid when literature data are limited?

For understudied compounds, experimental characterization is essential:

- Melting Point : Differential Scanning Calorimetry (DSC) can confirm thermal stability and melting behavior.

- Solubility : Phase solubility analysis in solvents (e.g., DMSO, ethanol, water) under controlled pH conditions.

- Stability : Accelerated stability studies under varying temperatures and humidity levels (e.g., 25°C/60% RH and 40°C/75% RH) to assess degradation pathways .

Advanced Research Questions

Q. How can conflicting literature data on the reactivity of nitroindole derivatives be resolved in experimental design?

Contradictions in reactivity (e.g., unexpected side products during functionalization) may arise from differences in nitro group orientation or solvent effects. Methodological strategies include:

Q. What advanced spectroscopic techniques are most effective for characterizing 5,7-Dinitroindole-2-carboxylic acid’s structure and purity?

- NMR : H and C NMR to confirm substitution patterns; N NMR for nitro group analysis (if accessible).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and detect trace impurities.

- X-ray Crystallography : For unambiguous confirmation of crystal structure and nitro group positioning .

Q. How can researchers optimize the nitration step to minimize byproducts like regioisomers or over-oxidized species?

- Stepwise Nitration : Introduce nitro groups sequentially (e.g., nitrate at 5-position first, then 7-position) with intermediate purification.

- Directed Metalation : Use directing groups (e.g., carboxylic acid) to enhance regioselectivity during nitration.

- In Situ Monitoring : Reaction progress tracking via TLC or HPLC to terminate reactions at optimal conversion .

Methodological Considerations

Q. What strategies are recommended for analyzing the toxicological profile of 5,7-Dinitroindole-2-carboxylic acid in preclinical studies?

Q. How should stability studies be designed to evaluate 5,7-Dinitroindole-2-carboxylic acid under long-term storage?

- ICH Guidelines : Follow Q1A(R2) protocols for accelerated (40°C/75% RH) and long-term (25°C/60% RH) storage.

- Degradation Product Identification : Forced degradation under heat, light, and humidity, followed by LC-MS analysis .

Data Interpretation and Reporting

Q. How can discrepancies in reported solubility or stability data for nitroindole derivatives be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.